molecular formula C17H17NO3 B1313102 (2E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)-prop-2-EN-1-one CAS No. 807642-54-2

(2E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)-prop-2-EN-1-one

Cat. No. B1313102
M. Wt: 283.32 g/mol
InChI Key: YAOQTDDKAQMLOZ-DHZHZOJOSA-N
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Description

“(2E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)-prop-2-EN-1-one” is a chemical compound used for industrial and scientific research . It is also known as 1,3-Pentadiene,2,3-diazido-, (E);1,3-Pentadiene,2,3-diazido-, (Z); (E)-2,3-dimethoxy-4’-aminochalcone .

Scientific Research Applications

Lignin Model Compound Studies

The compound has been observed to participate in reactions as a model compound for lignin, particularly in the context of acidolysis studies. Yokoyama (2015) investigated the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, noting the significance of the γ-hydroxymethyl group and confirming a hydride transfer mechanism as a reaction route for benzyl-cation-type intermediates. This research contributes to the understanding of lignin's reactivity and degradation, which is crucial for biomass utilization and biofuel production (Yokoyama, 2015).

Biomarker Analysis in Carcinogen Exposure

The structural framework of the compound is relevant to the analysis of biomarkers like N-deoxyguanosine-C8-4-aminobiphenyl (dG-C8-4-ABP), crucial in assessing cancer risk due to exposure to carcinogens like 4-Aminobiphenyl (4-ABP). Chen, Zhang, and Vouros (2018) discussed the metabolism and carcinogenicity of 4-ABP and the analytical approaches for analyzing dG-C8-4-ABP, emphasizing the progression from traditional methods to modern liquid chromatography-mass spectrometry (LC-MS) techniques. This research has significant implications for cancer risk assessment and preventive measures (Chen, Zhang, & Vouros, 2018).

Optoelectronic Applications

The compound's structural motif is also relevant in the context of organic optoelectronics. Squeo and Pasini (2020) reviewed the developments in the structural design and synthesis of BODIPY-based organic semiconductors for application in OLED devices. They highlighted the potential of these materials, particularly as metal-free infrared emitters. The findings have implications for the design and development of new optoelectronic devices, contributing to the field of display and lighting technologies (Squeo & Pasini, 2020).

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be taken off immediately. The skin should be washed off with soap and plenty of water, and a doctor should be consulted . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes, and a doctor should be consulted . In case of ingestion, the mouth should be rinsed with water. Vomiting should not be induced. Nothing should be given by mouth to an unconscious person. A doctor or Poison Control Center should be called immediately .

properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-16-5-3-4-13(17(16)21-2)8-11-15(19)12-6-9-14(18)10-7-12/h3-11H,18H2,1-2H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOQTDDKAQMLOZ-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801183776
Record name (E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801183776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)-prop-2-EN-1-one

CAS RN

807642-54-2
Record name (E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=807642-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801183776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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